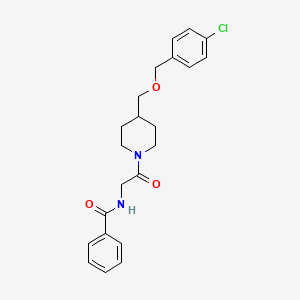

N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O3/c23-20-8-6-17(7-9-20)15-28-16-18-10-12-25(13-11-18)21(26)14-24-22(27)19-4-2-1-3-5-19/h1-9,18H,10-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEORJWYVMPCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide, also known by its CAS number 1396878-68-4, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 462.9 g/mol. The structure features a piperidine ring, which is known for its diverse pharmacological properties, and a chlorobenzyl group that may enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H27ClN2O6 |

| Molecular Weight | 462.9 g/mol |

| CAS Number | 1396878-68-4 |

| Solubility | Not available |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound). For instance, research on related piperidine derivatives has shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A study investigated the effects of a similar piperidine derivative on human cancer cell lines, reporting an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .

Antimicrobial Properties

Compounds containing piperidine moieties have also demonstrated antimicrobial activity. The presence of the chlorobenzyl group may contribute to enhanced interactions with bacterial cell membranes.

Research Findings : In vitro studies have shown that derivatives with similar structures exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or function .

Enzyme Inhibition

The compound is also being evaluated for its ability to inhibit key enzymes involved in various physiological processes. Enzyme inhibition studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is significant for treating conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | Moderate inhibition |

| Urease | Significant inhibition |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.

- Antimicrobial Action : It disrupts bacterial cell membrane integrity.

- Enzyme Interaction : It inhibits specific enzymes crucial for metabolic processes.

Comparison with Similar Compounds

Key Structural Differences and Implications

Piperidine vs. Piperazine Rings :

- The target compound and analogs utilize a piperidine ring, which confers rigidity and moderate basicity. In contrast, 's compound employs a piperazine ring, offering greater flexibility and higher basicity due to the additional nitrogen atom. Piperazine derivatives often exhibit improved solubility but may face metabolic instability .

Substituent Variations: Chlorobenzyl vs. Brominated Groups: The 4-chlorobenzyl group in the target compound provides lipophilicity and moderate electron-withdrawing effects. replaces the chlorobenzyl group with a 3-bromopyridinyloxy substituent, introducing aromatic nitrogen for hydrogen bonding and polar interactions .

Functional Group Diversity: 's thiazolidinone derivative replaces the piperidine ring with a thiazolidinone core, which is associated with antimicrobial and anticancer activities. The presence of a 4-nitrobenzylidene group enhances electrophilicity, likely contributing to its potent antimicrobial effects (pMICam = 1.86 µM/mL) .

Pharmacological Insights from Analogous Compounds

CCR5 Antagonism (): The structurally closest analog () acts as a CCR5 antagonist, blocking HIV-1 entry. However, the absence of a brominated benzyl group (as in ) might reduce binding specificity .

Antimicrobial Activity (): Thiazolidinone derivatives with benzamide side chains (e.g., compound 7 in ) demonstrate antimicrobial potency. While the target compound lacks the thiazolidinone core, its benzamide and chlorobenzyl groups could interact with bacterial targets such as penicillin-binding proteins or efflux pumps .

Research Tool Potential (): 's compound is marketed as a research chemical, highlighting the utility of piperidine-benzamide scaffolds in drug discovery. The bromopyridinyloxy substituent in this analog may serve as a halogen bond donor, a feature exploited in kinase inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.